Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a benzyl ester and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxylate group.
Bromopyrimidine Introduction: The bromopyrimidine moiety is introduced through a nucleophilic substitution reaction, where a suitable bromopyrimidine derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products:
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacological Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Drug Development: Serves as a scaffold for the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
- Benzyl 3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
- Benzyl 3-[(5-iodopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Comparison:
- Uniqueness: The bromine atom in Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This can influence its biological activity and suitability for specific applications.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making the brominated compound more versatile for further functionalization.
Properties
IUPAC Name |
benzyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-13-8-18-15(19-9-13)23-14-6-7-20(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDCNIRNFSSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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